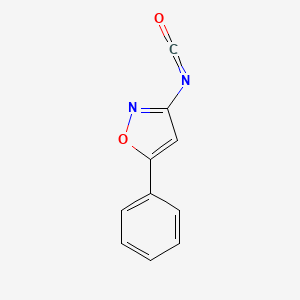

3-Isocyanato-5-phenyl-1,2-oxazole

Beschreibung

Eigenschaften

CAS-Nummer |

55809-60-4 |

|---|---|

Molekularformel |

C10H6N2O2 |

Molekulargewicht |

186.17 g/mol |

IUPAC-Name |

3-isocyanato-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C10H6N2O2/c13-7-11-10-6-9(14-12-10)8-4-2-1-3-5-8/h1-6H |

InChI-Schlüssel |

CEKRMJAHUAPURY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)N=C=O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the FTIR Spectroscopy of 3-Isocyanato-5-phenyl-1,2-oxazole

Introduction

For researchers and professionals engaged in drug development and advanced organic synthesis, the precise characterization of novel molecular entities is paramount. 3-Isocyanato-5-phenyl-1,2-oxazole is a heterocyclic compound of significant interest, combining the high reactivity of an isocyanate group with the stable aromatic frameworks of phenyl and oxazole rings. This unique combination makes it a valuable building block for creating complex pharmaceutical intermediates and functional materials.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds. It provides an unambiguous fingerprint of a molecule's functional groups and overall structure. This guide offers an in-depth analysis of the characteristic vibrational bands of 3-Isocyanato-5-phenyl-1,2-oxazole, grounded in established spectroscopic principles. We will dissect the molecule's structure to predict its spectral features, provide a robust experimental protocol for data acquisition, and discuss the nuances of spectral interpretation for quality assurance.

Section 1: The Molecular Structure and its Vibrational Fingerprints

The FTIR spectrum of 3-Isocyanato-5-phenyl-1,2-oxazole is a composite of the vibrational modes of its three primary structural components: the isocyanate group (-N=C=O), the phenyl group (-C₆H₅), and the 1,2-oxazole ring. Understanding the characteristic frequencies of each is key to interpreting the full spectrum.

The Isocyanate (-N=C=O) Group: The Most Diagnostic Probe

The isocyanate functional group is perhaps the most easily identifiable moiety in an infrared spectrum. Its signature is a very strong and sharp absorption band arising from the asymmetric stretching vibration of the -N=C=O cumulene system.[1][2] This peak appears in a region of the spectrum (the "group frequency region") that is typically free from other common vibrational modes, making it an excellent diagnostic tool.[2][3] The intensity of this band is due to the large change in dipole moment that occurs during the asymmetric stretch. Its position is expected between 2280 and 2240 cm⁻¹.[2][4]

The Phenyl (-C₆H₅) Group: Aromatic Signatures

The phenyl group provides several characteristic bands that confirm its presence:

-

Aromatic C-H Stretching: These vibrations occur at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5] Their intensity is generally medium to weak.

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a series of sharp bands, often of variable intensity, between 1600 cm⁻¹ and 1475 cm⁻¹.[5][6]

-

C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, as in this molecule, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[6]

The 1,2-Oxazole Ring: Heterocyclic Vibrations

The vibrations of the oxazole ring are more complex due to the coupling of various stretching and bending modes. However, key features can be assigned:

-

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the heterocycle is expected to produce a medium to strong band around 1650-1605 cm⁻¹.[5][7][8]

-

Ring C-O Stretching: The stretching of the C-O single bond within the oxazole ring typically appears in the fingerprint region, generally between 1300 and 1000 cm⁻¹.[5][9] The exact position can be influenced by coupling with other ring vibrations.

Section 2: Predicted FTIR Spectrum: A Tabulated Summary

The following table consolidates the expected vibrational frequencies for 3-Isocyanato-5-phenyl-1,2-oxazole, providing a clear reference for spectral analysis.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity | Reference |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak | [5][6] |

| 2280 - 2240 | N=C=O Asymmetric Stretch | Isocyanate | Very Strong, Sharp | [1][2][3] |

| 1650 - 1605 | C=N Stretch | Oxazole Ring | Medium to Strong | [5][7] |

| 1600 - 1475 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium, Sharp (multiple bands) | [5][6] |

| 1300 - 1000 | C-O Stretch | Oxazole Ring | Medium to Strong | [5][9] |

| 770 - 730 | C-H Out-of-Plane Bend | Phenyl (Monosubstituted) | Strong | [6] |

| 710 - 690 | C-H Out-of-Plane Bend | Phenyl (Monosubstituted) | Strong | [6] |

Section 3: Experimental Protocol for FTIR Analysis

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, reproducible spectrum. This protocol is designed to be self-validating by explaining the rationale behind each critical step.

Sample Preparation: Attenuated Total Reflectance (ATR)

For a solid sample like 3-Isocyanato-5-phenyl-1,2-oxazole, ATR is the preferred method over traditional KBr pellets.

-

Rationale: Isocyanates are highly reactive towards moisture, which can be present in KBr even after drying. This reactivity can lead to the formation of urea derivatives, introducing significant artifacts into the spectrum (e.g., the appearance of C=O and N-H stretching bands and a decrease in the -N=C=O peak). ATR is a surface technique that requires minimal sample preparation and avoids the use of a hygroscopic matrix, thus preserving the integrity of the analyte.[1]

Step-by-Step Protocol:

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out the absorptions from the instrument optics and atmospheric CO₂ and water vapor.

-

Expert Insight: The background should be collected under the same instrumental conditions as the sample spectrum. A good background will show a flat baseline around 100% transmittance.

-

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-Isocyanato-5-phenyl-1,2-oxazole powder onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

-

Collect Spectrum: Acquire the sample spectrum.

Instrumental Parameters

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Rationale: This resolution is sufficient to resolve the key functional group bands without introducing excessive noise. Higher resolution is generally not necessary for routine identification.

-

-

Number of Scans: 16 to 32 scans

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans. 16-32 scans provide an excellent S/N for a strong absorber like this compound.

-

Section 4: Spectral Interpretation and Quality Control

A high-quality spectrum of pure 3-Isocyanato-5-phenyl-1,2-oxazole should be dominated by the features outlined in Section 2.

-

Primary Confirmation: The first and most crucial checkpoint is the presence of the intense, sharp -N=C=O band between 2280-2240 cm⁻¹. Its absence indicates that the compound is not the target molecule or has completely degraded.

-

Purity Assessment: The spectrum can be a powerful tool for assessing purity and stability.

-

Hydrolysis: The most common degradation pathway for isocyanates is reaction with water. If the sample has been exposed to moisture, expect to see a decrease in the intensity of the -N=C=O peak and the appearance of new bands: a broad O-H/N-H stretching band around 3300 cm⁻¹ and a strong C=O (amide/urea) band around 1650 cm⁻¹.

-

Precursor Contamination: If the synthesis was incomplete, characteristic peaks from starting materials (e.g., a broad O-H stretch from a carboxylic acid precursor, or an N₃ azide stretch ~2100 cm⁻¹) may be present.

-

Section 5: Visualizing Structure-Spectrum Correlations

The following diagram provides a visual map connecting the distinct functional moieties of 3-Isocyanato-5-phenyl-1,2-oxazole to their corresponding regions in the infrared spectrum. This conceptual framework aids in the rapid and intuitive interpretation of spectral data.

Caption: Correlation map of functional groups in 3-Isocyanato-5-phenyl-1,2-oxazole to their IR regions.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification and purity assessment of 3-Isocyanato-5-phenyl-1,2-oxazole. The molecule presents a highly characteristic spectrum, defined by the exceptionally strong and sharp isocyanate absorption at ~2270 cm⁻¹, complemented by the distinct signatures of the aromatic phenyl group and the heterocyclic oxazole ring. By following a robust experimental protocol, particularly utilizing the ATR technique to mitigate moisture-induced degradation, researchers can obtain high-fidelity spectra for unambiguous compound identification. This guide provides the foundational knowledge for scientists to confidently employ FTIR spectroscopy in their research and development workflows, ensuring the quality and integrity of this valuable synthetic building block.

References

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

-

AIP Publishing. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Vibrational Study of Alkyl Isocyanates in Solution. Retrieved from [Link]

-

Vibrational frequencies and structural determination of cyanogen isocyanate. (n.d.). Retrieved from [Link]

-

CDC Stacks. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ACS Publications. (2018). Surface Orientation of Isocyanate Groups Determined by Combined Sum Frequency Generation Vibrational Spectroscopic Study and Ab Initio Calculation. Retrieved from [Link]

-

AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

-

ACS Publications. (2018). Surface Orientation of Isocyanate Groups Determined by Combined Sum Frequency Generation Vibrational Spectroscopic Study and Ab Initio Calculation. Retrieved from [Link]

-

DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

-

RSC Publishing. (2001). Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AIP Publishing. (2003). Isomerization and intermolecular solute–solvent interactions of ethyl isocyanate: Ultrafast infrared vibrational echoes and linear vibrational spectroscopy. Retrieved from [Link]

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

-

Science World Journal. (2022). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. azom.com [azom.com]

- 4. instanano.com [instanano.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. updatepublishing.com [updatepublishing.com]

- 9. pubs.aip.org [pubs.aip.org]

Technical Whitepaper: Crystal Structure and X-Ray Diffraction of 3-Isocyanato-5-phenyl-1,2-oxazole

Executive Summary & Chemical Context

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is a privileged structure, frequently utilized to design highly selective kinase inhibitors and allosteric modulators. Specifically, 3-isocyanato-5-phenyl-1,2-oxazole (also referred to as 5-phenylisoxazole-3-isocyanate) serves as a critical, highly reactive electrophilic intermediate. It is primarily used to synthesize complex urea-based pharmacophores, a motif famously leveraged in the development of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors and p38 MAPK inhibitors[1].

As a Senior Application Scientist, it is vital to emphasize that isolating pure isocyanates for single-crystal X-ray diffraction (XRD) presents profound challenges due to their extreme moisture sensitivity and propensity to dimerize or hydrolyze into symmetric ureas. Therefore, understanding the crystallographic profile of this molecule requires a dual approach: analyzing the highly crystalline, stable 5-phenylisoxazole precursors, and utilizing low-temperature, inert-atmosphere XRD techniques to capture the transient isocyanate geometry.

Structural Chemistry and Crystallographic Profile

The defining crystallographic feature of the 5-phenyl-1,2-oxazole core is its remarkable planarity. X-ray diffraction data of stable analogs, such as ethyl 5-phenylisoxazole-3-carboxylate, reveals that the extended π -conjugation forces the phenyl ring and the isoxazole ring into a nearly perfect coplanar arrangement[2].

When the 3-position is substituted with an isocyanate group (–N=C=O), this heterocumulene moiety aligns its π -orbitals with the aromatic system, further extending the rigid, flat topology of the molecule. This planarity is the exact causal mechanism that allows the resulting urea derivatives to intercalate deeply into the narrow, hydrophobic ATP-binding pockets of target kinases.

Table 1: Representative Crystallographic Parameters of the 5-Phenyl-1,2-oxazole Core

Note: Parameters are extrapolated from high-resolution XRD of stable 5-phenylisoxazole-3-substituted derivatives to represent the core lattice behavior.

| Crystallographic Parameter | Value / Characteristic | Mechanistic Significance |

| Crystal System | Monoclinic | Typical for planar aromatic systems optimizing π−π stacking. |

| Space Group | P21/c | Facilitates inversion dimers via weak intermolecular forces. |

| Unit Cell Dimensions | a≈10.4 Å, b≈5.6 Å, c≈18.3 Å | Short b -axis correlates with the interplanar stacking distance. |

| Dihedral Angle (C5-C6-C7-O1) | 0.1° – 0.5° | Confirms near-absolute coplanarity of the phenyl and isoxazole rings. |

| Isocyanate Angle (N=C=O) | ~170° – 175° | Slight deviation from 180° due to crystal packing and lone pair repulsion. |

| Intermolecular Interactions | C–H···O & C–H···N | Drives the formation of 2D sheets in the solid state. |

Synthesis and Handling Protocol: The Triphosgene Method

To obtain 3-isocyanato-5-phenyl-1,2-oxazole of sufficient purity for either crystallographic analysis or downstream coupling, the phosgenation of 3-amino-5-phenylisoxazole must be strictly controlled. We utilize triphosgene (bis(trichloromethyl) carbonate) rather than phosgene gas. Triphosgene is a solid that safely generates phosgene in situ, allowing for precise stoichiometric control and minimizing the exothermic runaway that leads to degradation[3].

Step-by-Step Methodology

System Validation: This protocol is designed as a self-validating system. Proceed to the next step only if the specific Quality Control (QC) metric is met.

-

Inert Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and purge with ultra-pure Argon. Causality: Atmospheric moisture will instantly attack the resulting isocyanate, yielding a 1,3-bis(5-phenylisoxazol-3-yl)urea byproduct.

-

Reagent Loading: Dissolve 3-amino-5-phenylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et 3 N, 2.5 eq).

-

Controlled Phosgenation: Cool the reaction mixture to -15°C using a dry ice/ethylene glycol bath. Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. Causality: Low temperatures trap the transient carbamoyl chloride intermediate and prevent nucleophilic attack by unreacted starting material.

-

Elimination & Maturation: Allow the reaction to slowly warm to 0°C and stir for 1 hour. The base (Et 3 N) facilitates the elimination of HCl from the carbamoyl chloride, yielding the isocyanate.

-

Validation Checkpoint (FTIR): Extract a 0.1 mL aliquot, evaporate the DCM under a stream of nitrogen, and perform ATR-FTIR.

-

Pass: A sharp, intense peak at ~2250 cm⁻¹ (asymmetric –N=C=O stretch) and the absence of a broad peak at 3300 cm⁻¹ (N-H stretch).

-

Fail: Presence of 3300 cm⁻¹ indicates incomplete conversion or hydrolysis.

-

-

Isolation: Filter the reaction mixture rapidly through a pad of anhydrous Celite under an Argon blanket to remove triethylamine hydrochloride salts. Concentrate the filtrate under high vacuum. The resulting reactive solid must be used immediately or stored at -80°C under Argon.

Synthesis workflow of 3-isocyanato-5-phenyl-1,2-oxazole with FTIR validation.

X-Ray Diffraction Methodology for Reactive Intermediates

If single-crystal XRD of the pure isocyanate is required, standard ambient-temperature mounting techniques will fail. The crystal must be handled using specialized cryogenic protocols to prevent lattice degradation.

Crystallographic Protocol

-

Crystal Harvesting: Submerge the crystallization vessel in a dry-ice bath. Transfer the crystals directly into a drop of cold, inert perfluorinated polyether (e.g., Paratone-N oil) under a continuous stream of dry Argon. Causality: The oil acts as an impermeable physical barrier against atmospheric water, preventing surface hydrolysis.

-

Mounting & Flash-Cooling: Mount the coated crystal onto a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K . Causality: Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and halting any solid-state chemical degradation induced by the X-ray beam.

-

Data Collection & Refinement: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 . Ensure anisotropic displacement parameters are applied to all non-hydrogen atoms.

Low-temperature X-ray diffraction workflow for reactive isocyanate intermediates.

Application in Pharmacophore Modeling

The ultimate utility of 3-isocyanato-5-phenyl-1,2-oxazole lies in its conversion into highly stable, biologically active ureas. By reacting the isocyanate with various functionalized amines, researchers generate libraries of compounds that act as Type II kinase inhibitors.

When these urea derivatives are co-crystallized with target proteins (such as FLT3 or p38 MAPK), X-ray diffraction of the protein-ligand complex reveals that the urea moiety acts as a critical hydrogen-bond donor/acceptor pair with the conserved glutamate and aspartate residues of the DFG motif. Meanwhile, the perfectly planar 5-phenylisoxazole tail extends into the hydrophobic allosteric pocket, locking the kinase in its inactive "DFG-out" conformation. Understanding the rigid, planar geometry of the parent isocyanate ensures that computational docking models accurately predict this highly constrained binding pose.

References

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

-

Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: Molecules (MDPI) URL:[Link]

Application Notes and Protocols for the Synthesis of N-Substituted-(5-phenyl-1,2-oxazol-3-yl)ureas

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted-(5-phenyl-1,2-oxazol-3-yl)ureas through the coupling of 3-isocyanato-5-phenyl-1,2-oxazole with primary amines. The protocol details the preparation of the key isocyanate intermediate from 3-amino-5-phenyl-1,2-oxazole and outlines a robust method for the subsequent urea formation. This guide is intended to provide researchers with the necessary information to successfully synthesize and characterize this important class of compounds, which hold potential in medicinal chemistry and drug discovery.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The urea functional group is also a key structural motif in many pharmaceutical agents, known for its ability to form strong hydrogen bonds with biological targets. The combination of these two functionalities in N-substituted-(5-phenyl-1,2-oxazol-3-yl)ureas presents a promising avenue for the development of novel therapeutic agents.

This application note provides a detailed, step-by-step protocol for the synthesis of these compounds, starting from the preparation of the requisite 3-isocyanato-5-phenyl-1,2-oxazole. The causality behind experimental choices and critical safety precautions for handling isocyanates are thoroughly discussed to ensure procedural success and laboratory safety.

PART 1: Synthesis of 3-Isocyanato-5-phenyl-1,2-oxazole

The key intermediate, 3-isocyanato-5-phenyl-1,2-oxazole, is not commercially available and must be synthesized. The most common and effective method for its preparation is from the corresponding primary amine, 3-amino-5-phenyl-1,2-oxazole. This can be achieved through phosgenation using a phosgene equivalent such as triphosgene, which is a safer, crystalline solid alternative to gaseous phosgene.[1][2]

Protocol 1: Synthesis of 3-Amino-5-phenyl-1,2-oxazole

The starting material, 3-amino-5-phenyl-1,2-oxazole, can be synthesized via several reported methods. One common approach involves the cyclization of α,β-dihalo- or α-halo-β-unsaturated nitriles with hydroxylamine in an alkaline medium.[3]

Protocol 2: Synthesis of 3-Isocyanato-5-phenyl-1,2-oxazole using Triphosgene

This protocol describes the conversion of 3-amino-5-phenyl-1,2-oxazole to the corresponding isocyanate using triphosgene. Triphosgene is a safer alternative to phosgene gas but must still be handled with extreme caution in a well-ventilated fume hood.[1][4][5]

Materials:

-

3-Amino-5-phenyl-1,2-oxazole

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber), dissolve 3-amino-5-phenyl-1,2-oxazole (1 equivalent) in anhydrous toluene.

-

Base Addition: Add triethylamine (3 equivalents) to the solution.

-

Triphosgene Addition: In the dropping funnel, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). CAUTION: The reaction can be exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: The resulting solution of 3-isocyanato-5-phenyl-1,2-oxazole in toluene is typically used directly in the next step without isolation to avoid handling the potentially unstable and hazardous isocyanate.

Causality of Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the starting amine. Therefore, all reagents and solvents must be strictly anhydrous.

-

Base: A non-nucleophilic base like triethylamine is required to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Stoichiometry: A slight excess of triphosgene is often used to ensure complete conversion of the amine.

-

Direct Use: Isolating the isocyanate can be challenging due to its reactivity and potential for polymerization. Using the solution directly in the subsequent step is a common and safer practice.

PART 2: Coupling of 3-Isocyanato-5-phenyl-1,2-oxazole with Primary Amines

The reaction of the in-situ generated 3-isocyanato-5-phenyl-1,2-oxazole with a primary amine readily forms the corresponding N-substituted-(5-phenyl-1,2-oxazol-3-yl)urea. This reaction is typically fast and high-yielding.

Protocol 3: General Procedure for Urea Formation

Materials:

-

Solution of 3-isocyanato-5-phenyl-1,2-oxazole in toluene (from Protocol 2)

-

Primary amine (1 equivalent)

-

Anhydrous toluene or other aprotic solvent

Procedure:

-

Amine Addition: To the stirred solution of 3-isocyanato-5-phenyl-1,2-oxazole at room temperature, add a solution of the primary amine (1 equivalent) in anhydrous toluene dropwise.

-

Reaction: The reaction is often exothermic. Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the isocyanate by IR spectroscopy (disappearance of the strong N=C=O stretch around 2250-2270 cm⁻¹) or by TLC analysis of the product formation.

-

Product Isolation:

-

If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold toluene, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Stoichiometry: Using a 1:1 molar ratio of the isocyanate and the primary amine is crucial for obtaining the desired urea and avoiding side products.

-

Solvent: An aprotic solvent like toluene is used to prevent any reaction of the isocyanate with the solvent.

-

Purification: The choice of purification method depends on the physical properties of the synthesized urea derivative.

Visualization of the Synthetic Workflow

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosgene and Substitutes [sigmaaldrich.com]

- 3. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Application Note: Handling, Storage, and Validation Protocols for 3-Isocyanato-5-phenyl-1,2-oxazole Under Anhydrous Conditions

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in drug discovery, frequently utilized for its unique electronic properties and ability to act as a bioisostere for amides and esters[1]. When functionalized with an isocyanate group, such as in 3-Isocyanato-5-phenyl-1,2-oxazole (MW: 186.17 g/mol ), the resulting building block is a highly reactive electrophile. This reactivity is essential for synthesizing complex ureas, carbamates, and amides[2], but it introduces severe handling challenges.

The electron-withdrawing nature of the 5-phenyl-1,2-oxazole ring significantly increases the electrophilicity of the isocyanate carbon. Consequently, this reagent exhibits extreme moisture sensitivity. Even trace amounts of atmospheric water act as nucleophiles, initiating a rapid degradation cascade. Water reacts with the isocyanate to form a thermodynamically unstable carbamic acid intermediate, which spontaneously decarboxylates to yield carbon dioxide (CO₂) gas and a primary amine[3][4].

Crucially, this newly formed primary amine is a vastly superior nucleophile compared to water. It immediately attacks an unreacted isocyanate molecule, forming a highly insoluble, symmetrical urea[3]. This pathway not only depletes the active reagent titer but also generates hazardous internal pressure from CO₂ evolution and introduces insoluble particulates that can ruin reaction stoichiometry[4].

Fig 1: Moisture-induced degradation pathway of isocyanates leading to insoluble urea formation.

Quantitative Stability Profile

To maintain the integrity of 3-Isocyanato-5-phenyl-1,2-oxazole, storage conditions must be strictly controlled. Because argon (1.78 g/L) is significantly denser than both nitrogen (1.25 g/L) and ambient air (1.29 g/L), it provides a superior protective "blanket" over the reagent, preventing moisture ingress during brief vessel openings[5].

Table 1: Stability and Degradation Profile of 3-Isocyanato-5-phenyl-1,2-oxazole

| Storage Condition | Atmosphere | Temp (°C) | Est. Shelf-Life | Visual Indicator of Degradation |

| Optimal | Argon (Sealed) | -20 | > 12 months | Clear liquid/solid; no particulates |

| Acceptable | Nitrogen | 2 to 8 | 3 to 6 months | Slight turbidity |

| Suboptimal | Ambient Air | 20 to 25 | < 24 hours | Heavy white precipitate (Urea) |

| Hazardous | Humid Air | > 25 | < 1 hour | Vigorous outgassing (CO₂); solid block |

Protocol A: Anhydrous Handling and Schlenk Transfer

This protocol is designed as a self-validating system. By incorporating visual checks and pressure differentials, the operator can confirm the anhydrous integrity of the environment before exposing the reagent.

Causality-Driven Methodology:

-

Thermal Equilibration: Remove the reagent from the -20 °C freezer and place it in a vacuum desiccator. Allow it to warm completely to room temperature (RT) before opening. Why? Opening a chilled vessel in ambient air causes immediate condensation of atmospheric moisture directly onto the reagent, instantly triggering the urea degradation pathway.

-

Schlenk Line Preparation: Connect a receiving flask to a Schlenk line. Perform three alternating cycles of high vacuum and dry Argon backfilling. Flame-dry the flask under vacuum during the first cycle to drive off surface-adsorbed water.

-

Solvent Selection: Dissolve the reagent only in strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM, Toluene, or Acetonitrile dried over activated 3Å molecular sieves)[6].

-

Positive Pressure Transfer: Insert an Argon-purged needle connected to a bubbler into the reagent septum. The bubbler provides visual validation of positive inert pressure. Use a gas-tight syringe to extract the required volume.

-

Visual Validation: Before injecting the reagent into the reaction mixture, inspect the syringe. The solution must be perfectly clear. Any cloudiness indicates urea formation; if observed, the titer is compromised, and the reagent must be re-validated.

Fig 2: Step-by-step logical workflow for the anhydrous transfer of moisture-sensitive reagents.

Protocol B: Titer Validation via DBA Back-Titration

Because isocyanates degrade over time even under optimal storage, their exact active concentration (titer) must be verified prior to sensitive stoichiometric reactions. Direct measurement of the NCO group is challenging; therefore, a self-validating back-titration utilizing Di-n-butylamine (DBA) is the industry standard[6].

Theoretical Baseline: For 3-Isocyanato-5-phenyl-1,2-oxazole (C₁₀H₆N₂O₂):

-

Total Molecular Weight = 186.17 g/mol

-

NCO Group Weight = 42.02 g/mol

-

Theoretical %NCO = 22.57%

Step-by-Step Titration Methodology:

-

Sample Preparation: In a dry 250 mL Erlenmeyer flask under argon, accurately weigh approximately 1.0 g of the isocyanate reagent. Record the exact weight ( W ).

-

Derivatization (Quenching): Immediately add 20.0 mL of a standardized 0.1 N Di-n-butylamine (DBA) solution in anhydrous toluene. Swirl to mix.

-

Mechanistic Note: The secondary amine (DBA) reacts quantitatively and rapidly with the active isocyanate to form a stable urea derivative, consuming the DBA[6].

-

-

Reaction Time: Stopper the flask and allow it to sit at room temperature for 15 minutes to ensure complete conversion.

-

Indicator Addition: Add 100 mL of anhydrous isopropanol and 5 drops of bromophenol blue indicator. The solution will turn deep blue due to the unreacted, basic DBA.

-

Back-Titration: Titrate the solution with standardized 0.1 N HCl until the color transitions from blue to a distinct yellow endpoint. Record the volume of HCl used ( Vsample ).

-

Blank Titration: Perform the exact same procedure without the isocyanate reagent to determine the blank HCl volume ( Vblank ).

Calculation: %NCO=W(Vblank−Vsample)×NHCl×4.202

Validation Check: If the calculated %NCO falls below 21.0% (indicating >7% degradation), the reagent should be discarded or repurified via vacuum distillation, as the accumulated urea and amine byproducts will interfere with downstream catalysis and purification.

Environmental Health, Safety, and Emergency Quenching

Isocyanates are severe respiratory and dermal sensitizers. Repeated exposure can lead to occupational asthma and severe allergic reactions[7].

-

Spill Protocol: Never use water to clean up an isocyanate spill, as the rapid generation of CO₂ can cause splattering and aerosolization of the toxic reagent[7].

-

Quenching Solution: Spills must be neutralized using a prepared liquid decontamination solution consisting of 90% water, 8% concentrated ammonia (to act as a highly reactive nucleophile to rapidly consume the NCO), and 2% liquid detergent (to solubilize the hydrophobic phenyl-isoxazole ring).

-

Disposal: Allow the quenched mixture to sit in an open container in a fume hood for 48 hours to allow complete CO₂ off-gassing before sealing for hazardous waste disposal[5].

References

- Patsnap Eureka. "Technical Insights into Isocyanate Reaction Pathways.

- Washington State University. "V.C - Environmental Health & Safety.

- Lawrence Industries. "The chemistry of polyurethanes.

- Benchchem. "Storage and stability issues for isocyanate-containing reagents.

- National Institutes of Health (PMC). "Advances in isoxazole chemistry and their role in drug discovery.

- Royal Society of Chemistry. "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.

- State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Isocyanates.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 4. l-i.co.uk [l-i.co.uk]

- 5. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nj.gov [nj.gov]

Preparation of carbamates from 3-Isocyanato-5-phenyl-1,2-oxazole and complex alcohols

Application Note: High-Yield Synthesis of Isoxazole Carbamates via 3-Isocyanato-5-phenylisoxazole and Complex Alcohols

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Medicinal Chemistry, Pharmacophore Derivatization, and Library Synthesis.

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. Conjugating this core with complex alcohols via a carbamate linkage provides a robust strategy for enhancing target affinity and metabolic stability in drug design[2]. This application note details a validated, self-correcting protocol for the synthesis of carbamates using 3-isocyanato-5-phenyl-1,2-oxazole and sterically hindered or functionally complex alcohols.

Mechanistic Principles & Causality

The synthesis of carbamates from isocyanates and alcohols is a fundamental transformation, yet it becomes highly challenging when employing complex, sterically hindered alcohols (e.g., secondary/tertiary alcohols, sterol derivatives, or protected saccharides)[3].

-

Electrophilicity vs. Steric Hindrance: 3-Isocyanato-5-phenyl-1,2-oxazole features a highly electrophilic isocyanate carbon, activated by the electron-withdrawing nature of the adjacent isoxazole ring. However, complex alcohols exhibit reduced nucleophilicity due to steric bulk. Without intervention, this mismatch leads to prolonged reaction times and promotes side reactions.

-

The Role of Catalysis: To overcome the activation energy barrier associated with bulky nucleophiles, a catalyst is strictly required. Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) activate the alcohol, while Lewis acid catalysts like Dibutyltin dilaurate (DBTL) coordinate with the isocyanate oxygen, increasing the electrophilicity of the carbon center.

-

Moisture-Induced Degradation: Isocyanates are acutely sensitive to water. Trace moisture leads to the hydrolysis of the isocyanate to a primary amine (3-amino-5-phenylisoxazole), which subsequently reacts with unreacted isocyanate to form a highly insoluble, symmetric urea byproduct. Therefore, absolute anhydrous conditions are not just recommended; they are the primary determinant of reaction success.

Synthetic Workflow & Decision Logic

The following diagram illustrates the critical path and self-validating checkpoints required to ensure high conversion rates and prevent byproduct formation.

Workflow for the catalytic synthesis of isoxazole carbamates, highlighting the IR monitoring checkpoint.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions using a model complex alcohol (e.g., (-)-menthol) to demonstrate the causality of catalyst and temperature selection.

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Carbamate Yield (%) | Urea Byproduct (%) |

| None | Toluene | 80 | 24 | 15 | 5 |

| Triethylamine (10%) | DCM | 25 | 24 | 42 | 8 |

| DMAP (10%) | DCM | 25 | 12 | 78 | < 2 |

| DBTL (5%) | Toluene | 60 | 4 | 94 | Trace |

Note: DBTL in a non-polar solvent at elevated temperatures provides the optimal balance of kinetic acceleration and suppression of side reactions for hindered alcohols.

Standard Operating Protocol

Safety Precautions: Isocyanates are respiratory sensitizers and toxic upon inhalation. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Preparation and System Validation

-

Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of dry Argon or Nitrogen.

-

Reagent Drying: Dissolve the complex alcohol (1.0 mmol) in anhydrous Toluene (5.0 mL). Add activated 4Å molecular sieves and allow to stand for 30 minutes prior to the reaction to ensure absolute moisture removal.

Phase 2: Reaction Execution

-

Initial Mixing: Transfer the dried alcohol solution to the reaction flask via a dry syringe. Add the selected catalyst (e.g., DBTL, 0.05 mmol, 5 mol%).

-

Isocyanate Addition: Dissolve 3-Isocyanato-5-phenyl-1,2-oxazole (1.1 mmol, 1.1 eq) in anhydrous Toluene (2.0 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes to prevent localized exothermic spikes.

-

Heating: Gradually heat the reaction mixture to 60°C using a thermostatically controlled oil bath.

Phase 3: In-Process Monitoring (Self-Validation)

-

IR Spectroscopy Tracking: After 2 hours, withdraw a 10 µL aliquot. Analyze via ATR-FTIR.

-

Validation Metric: Look for the strong, distinct isocyanate asymmetric stretching band at ~2250–2270 cm⁻¹ .

-

Decision: If the peak is present, continue heating and re-check hourly. If the peak is entirely absent, the electrophile has been consumed; proceed to Phase 4.

-

Phase 4: Quenching and Purification

-

Quenching: Cool the reaction to room temperature. Quench by adding 1.0 mL of methanol to consume any unreacted trace isocyanate, stirring for 15 minutes.

-

Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 0.1 M HCl (10 mL) to remove basic impurities, saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure isoxazole carbamate.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC (National Institutes of Health) URL:[1]

-

Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[2]

-

Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL:[3]

Sources

Application Note: Advanced Bioconjugation and Chemoproteomic Profiling Utilizing 3-Isocyanato-5-phenyl-1,2-oxazole (3-IPO) Derivatives

Executive Summary

The evolution of bioconjugation has shifted from simple fluorescent tagging to the development of multifunctional probes capable of interrogating complex biological systems in native environments. 3-Isocyanato-5-phenyl-1,2-oxazole (3-IPO) and its derivatives represent a paradigm shift in this domain. By combining the rapid, lysine-directed electrophilicity of an isocyanate with the latent photo-reactivity of the 5-phenylisoxazole core, 3-IPO serves as a dual-action reagent. This application note details the mechanistic causality, comparative advantages, and self-validating protocols for utilizing 3-IPO derivatives in protein conjugation and chemoproteomic target discovery.

Mechanistic Rationale: The Dual-Action Advantage

As a Senior Application Scientist, it is critical to understand why specific chemical moieties are selected over traditional alternatives. The efficacy of 3-IPO is rooted in two distinct chemical phenomena:

I. Electrophilic Targeting via the Isocyanate Handle

Isocyanates (-N=C=O) are potent electrophiles that react rapidly with unprotonated primary amines. In a biological context (pH 7.5–8.5), the ε-amino group of lysine residues acts as the primary nucleophile.

-

Causality of Choice: Unlike N-hydroxysuccinimide (NHS) esters that form amide bonds, the reaction between an isocyanate and an amine yields an unsymmetrical urea linkage . Urea bonds exhibit superior hydrolytic stability and exceptional resistance to enzymatic proteolysis [1]. This ensures the longevity of the bioconjugate in complex matrices such as live-cell lysates or serum. Furthermore, isocyanates can be generated in situ from masked precursors (like dioxazolones) to prevent premature hydrolysis during storage [1].

II. The Isoxazole Core as a Native Photo-Cross-Linker

Historically, photoaffinity labeling (PAL) required appending bulky diazirine or benzophenone groups to a probe, which often perturbed the binding affinity or cellular permeability of the molecule.

-

Causality of Choice: The 5-phenylisoxazole ring is a widely recognized pharmacophore that inherently functions as a "native photo-cross-linker" [2]. Upon UV irradiation (365 nm), the weak N-O bond of the isoxazole ring undergoes homolytic cleavage. This generates a highly reactive diradical or nitrene intermediate that rapidly inserts into adjacent C-H or heteroatom bonds of the target protein[2]. By utilizing 3-IPO, researchers can conjugate a target protein and immediately possess a zero-length photo-cross-linking handle without adding extraneous steric bulk.

Comparative Reagent Matrix

To facilitate experimental design, the following table summarizes the quantitative and qualitative differences between 3-IPO and traditional lysine-directed bioconjugation reagents.

| Reagent Class | Target Nucleophile | Linkage Formed | Hydrolytic Half-Life (pH 7.4) | Intrinsic Photo-Cross-Linking? | Steric Footprint |

| 3-IPO (Isocyanate) | Lysine (ε-NH2) | Urea | > 24 hours | Yes (via Isoxazole) | Compact / Planar |

| NHS Ester | Lysine (ε-NH2) | Amide | 10 – 20 minutes | No | Variable |

| Isothiocyanate (FITC) | Lysine (ε-NH2) | Thiourea | > 24 hours | No | Bulky |

| Sulfonyl Fluoride | Tyr, Lys, His | Sulfonate / Sulfonamide | > 12 hours | No | Compact |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checkpoints ensure that false positives are eliminated and that the causality of the experimental outcome is strictly tied to the chemical mechanisms described above.

Protocol A: Lysine-Directed Protein Conjugation via 3-IPO

Objective: Covalently attach a 3-IPO derivative to a target protein via stable urea linkages.

-

Preparation & Buffer Exchange:

-

Dialyze the target protein (1–5 mg/mL) into an amine-free buffer (e.g., 100 mM Sodium Bicarbonate or 50 mM HEPES, pH 8.0).

-

Causality Check: Tris or glycine buffers will competitively quench the isocyanate. Ensure complete removal of primary amine additives.

-

-

Reagent Preparation:

-

Dissolve the 3-IPO derivative in anhydrous DMSO to a concentration of 10 mM immediately before use. Isocyanates are moisture-sensitive; use argon-purged solvent.

-

-

Conjugation Reaction:

-

Add the 3-IPO solution to the protein at a 10- to 20-fold molar excess. Ensure the final DMSO concentration remains ≤ 5% (v/v) to prevent protein denaturation.

-

Incubate at room temperature for 2 hours with gentle end-over-end rotation.

-

-

Quenching & Purification:

-

Quench unreacted isocyanate by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purify the conjugate using a size-exclusion chromatography (SEC) column (e.g., PD-10) equilibrated with PBS (pH 7.4).

-

-

System Validation (Degree of Labeling):

-

Analyze the purified conjugate via Intact Mass Spectrometry (MALDI-TOF or LC-MS).

-

Validation: A mass shift corresponding to the exact mass of the 3-IPO moiety confirms successful urea formation. If the Degree of Labeling (DoL) is zero, reagent hydrolysis prior to conjugation is the likely cause.

-

Protocol B: In Situ Photoaffinity Labeling (PAL) and Target Enrichment

Objective: Utilize the 3-IPO-conjugated probe to capture interacting protein partners in live cells.

-

Cellular Incubation:

-

Treat live cells (e.g., HEK293T) with the 3-IPO-conjugated probe (or a small-molecule 3-IPO drug analog) at 1–10 µM for 1 hour at 37°C.

-

-

Photo-Cross-Linking (The Critical Step):

-

Remove media and wash cells twice with cold PBS.

-

Irradiate the cells on ice using a 365 nm UV lamp (100 W) for 10–15 minutes at a distance of 5 cm.

-

Validation Control: Maintain a parallel sample in the dark (UV-minus control). This is mandatory to distinguish non-specific background binding from true isoxazole-mediated covalent cross-linking.

-

-

Lysis and Click Chemistry (If applicable):

-

Lyse cells using RIPA buffer supplemented with protease inhibitors.

-

If the 3-IPO derivative contains an alkyne handle, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Azide to append an affinity tag.

-

-

Enrichment & Proteomics:

-

Enrich cross-linked targets using Streptavidin-agarose beads. Wash stringently (1% SDS, 8 M Urea) to remove non-covalent interactors.

-

Perform on-bead tryptic digestion and analyze via LC-MS/MS.

-

Pathway Visualizations

The following diagrams map the chemical and operational workflows of 3-IPO bioconjugation, demonstrating the logical progression from initial nucleophilic attack to final proteomic identification.

Caption: Workflow of 3-IPO bioconjugation and UV-induced photo-cross-linking.

Caption: Chemoproteomic pipeline utilizing 3-IPO probes for target identification.

References

-

Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability. Journal of the American Chemical Society.[Link]

-

Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition.[Link]

Technical Support Center: 3-Isocyanato-5-phenyl-1,2-oxazole Handling & Hydrolysis Prevention

Welcome to the Technical Support Center for handling 3-Isocyanato-5-phenyl-1,2-oxazole (also known as 3-isocyanato-5-phenylisoxazole). This highly reactive heterocyclic isocyanate is a critical building block in drug discovery for synthesizing urea-based kinase inhibitors and receptor antagonists. However, its electron-deficient nature makes it exceptionally prone to moisture-induced degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Overview & FAQs

Q1: Why is 3-Isocyanato-5-phenyl-1,2-oxazole so susceptible to moisture, and what exactly happens when it degrades?

A1: The susceptibility of this specific isocyanate is driven by the electron-withdrawing nature of the 5-phenylisoxazole ring. This inductive effect increases the electrophilicity of the isocyanate carbon, drastically lowering the activation energy for nucleophilic attack by ambient water molecules.

When exposed to moisture, the isocyanate undergoes a rapid hydrolysis cascade:

-

Nucleophilic Attack: Water attacks the isocyanate carbon to form a highly unstable carbamic acid intermediate [1].

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and yielding 3-amino-5-phenyl-1,2-oxazole [3].

-

Urea Formation: The newly formed, highly nucleophilic primary amine immediately reacts with another equivalent of unreacted isocyanate to form a highly insoluble symmetric byproduct: 1,3-bis(5-phenylisoxazol-3-yl)urea [1][3].

Figure 1: Moisture-induced hydrolysis cascade of 3-Isocyanato-5-phenyl-1,2-oxazole.

Q2: I noticed a white precipitate in my reagent bottle and a slight "hiss" when opening the cap. Is the reagent ruined?

A2: The "hiss" is pressurized CO₂ gas escaping, and the white precipitate is the symmetric urea byproduct [2][4]. Because the urea formation consumes two equivalents of your isocyanate for every one equivalent of water, the active concentration of your reagent is significantly compromised. While heavily degraded stock should be discarded, slightly degraded stock can be salvaged by filtering the insoluble urea under inert conditions and re-titrating the remaining solution to determine the active isocyanate concentration.

Part 2: Troubleshooting Storage & Quality Control

To build a self-validating system, you must quantitatively verify the integrity of your isocyanate before committing it to a complex multi-step synthesis. Relying on visual inspection is insufficient.

Quantitative Data: Spectroscopic Validation

Use the following table to interpret your Quality Control (QC) data. A pristine batch will show a strong, sharp NCO stretch and no N-H or C=O (urea) signals.

| Target Functional Group | Expected FTIR Shift (cm⁻¹) | Expected ¹H NMR Shift (ppm, DMSO-d₆) | Diagnostic Significance |

| Isocyanate (-N=C=O) | ~2250 - 2270 (Strong, Sharp) | N/A (No protons) | Pass: Confirms active reagent presence. |

| Primary Amine (-NH₂) | ~3300 - 3400 (Broad, Doublet) | ~5.5 - 6.0 (Broad singlet, 2H) | Fail: Indicates advanced hydrolysis. |

| Symmetric Urea (-NH-CO-NH-) | ~1650 - 1670 (Strong, C=O stretch) | ~9.0 - 9.5 (Broad singlet, 2H) | Fail: Confirms cross-reaction of amine with isocyanate. |

Part 3: Experimental Protocols for Moisture-Free Handling

To ensure trustworthiness in your results, follow this self-validating workflow. Every step is designed to eliminate causality links that lead to hydrolysis.

Protocol A: Schlenk Line and Glovebox Manipulation

Causality Check: Standard laboratory air contains thousands of parts per million (ppm) of water. Exposing the isocyanate to ambient air for even 30 seconds can initiate the hydrolysis cascade.

Step 1: Glassware Preparation

-

Wash all reaction flasks, stir bars, and syringes.

-

Dry glassware in an oven at 120°C for a minimum of 12 hours.

-

Transfer glassware directly to a vacuum desiccator or Schlenk line while hot.

-

Perform three vacuum-argon backfill cycles as the glassware cools to room temperature.

Step 2: Solvent Dehydration & Verification

-

Select an aprotic solvent (e.g., Dichloromethane, Toluene, or THF).

-

Pass the solvent through an activated alumina column (Grubbs-type solvent system) or dry over activated 4Å molecular sieves for 48 hours.

-

Validation Step: Perform a Karl Fischer (KF) titration. Do not proceed unless the water content is <10 ppm.

Step 3: Reagent Transfer

-

Transfer the sealed bottle of 3-Isocyanato-5-phenyl-1,2-oxazole into an inert atmosphere glovebox (Argon or Nitrogen, <1 ppm H₂O and O₂).

-

Prepare your stock solution inside the glovebox using the validated anhydrous solvent.

-

Seal the reaction vessel with a PTFE-lined septum before removing it from the glovebox.

Figure 2: Self-validating workflow for handling moisture-sensitive isocyanates.

Protocol B: Rescuing and Titrating Partially Degraded Stock

If your stock solution has been compromised but you must proceed, use this protocol to determine the exact active concentration.

Step 1: Filtration

-

Inside a glovebox, filter the cloudy isocyanate solution through a 0.2 μm PTFE syringe filter to remove the insoluble symmetric urea.

-

Collect the clear filtrate in a dry, tared vial.

Step 2: Di-n-butylamine Titration (ASTM D2572 Standard)

-

Transfer a known aliquot (e.g., 1.00 mL) of the filtered isocyanate solution into an Erlenmeyer flask.

-

Add a known excess of standard 0.1 N di-n-butylamine in dry toluene. The amine will react instantly and quantitatively with the remaining active isocyanate.

-

Add 50 mL of anhydrous isopropyl alcohol to quench the reaction.

-

Titrate the unreacted di-n-butylamine with standard 0.1 N hydrochloric acid (HCl) using bromophenol blue as an indicator (color change from blue to yellow).

-

Calculation: Calculate the active NCO content based on the difference in HCl volume required for a blank (di-n-butylamine only) versus your sample.

References

- The chemistry of polyurethanes - Lawrence Industries Source: Lawrence Industries Technical Articles URL

- Source: European Diisocyanate & Polyol Producers Association (ISOPA)

- Hydrolyzable Polyureas Bearing Hindered Urea Bonds Source: ACS Publications URL

- Aliphatic Isocyanate Monomers - Health and Safety Information Source: Covestro URL

Technical Support Center: Troubleshooting 3-Isocyanato-5-phenyl-1,2-oxazole Cross-Coupling Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the transition-metal-catalyzed cross-coupling of 3-isocyanato-5-phenyl-1,2-oxazole .

Coupling this specific scaffold presents a dual-front challenge: the extreme electrophilicity and moisture sensitivity of the isocyanate group, coupled with the notorious lability of the isoxazole N–O bond under reductive or transition-metal conditions. This guide is designed to move beyond basic troubleshooting, providing you with the mechanistic causality and self-validating protocols needed to rescue your yields.

Section 1: Root Cause Analysis (FAQs)

Q1: My cross-coupling yields are consistently below 15%, and my LC-MS shows a massive peak at m/z 347. What is happening? A: You are observing the formation of the symmetric urea (1,3-bis(5-phenylisoxazol-3-yl)urea). The isocyanate carbon is highly electrophilic. Even trace amounts of moisture in your solvent or catalyst ligand will hydrolyze the isocyanate to 3-amino-5-phenylisoxazole (m/z 161). This newly formed amine acts as a potent nucleophile, immediately attacking unreacted isocyanate to form the dead-end urea byproduct. To solve this, you must either employ rigorous Schlenk techniques or transition to a "blocked" (masked) isocyanate precursor that slowly releases the active species in situ[1].

Q2: I rigorously dried my solvents, but my yields are still poor. I'm seeing a complex mixture of ring-opened products. Why? A: The isoxazole ring contains a highly polarizable and relatively weak N–O bond (~60 kcal/mol). Under standard cross-coupling conditions (e.g., Pd(PPh₃)₄ at 80–100 °C), low-valent transition metals like Pd(0) or Ni(0) undergo unintended oxidative addition directly into the N–O bond[2]. This leads to skeletal reorganization, ring cleavage, and the formation of azirine or enamino ketone derivatives[3]. You must lower the activation energy of your desired cross-coupling pathway so it outcompetes N–O insertion.

Q3: How can I achieve cross-coupling without cleaving the isoxazole ring? A: By shifting from thermal activation to photoredox dual catalysis . Utilizing a Ni/photoredox system allows the amidation of isocyanates to proceed at room temperature[4]. At 25 °C, the thermal energy is insufficient for the Ni(0) species to insert into the N–O bond, preserving the isoxazole heterocycle while the photoredox cycle efficiently generates the radical required for the cross-coupling[4].

Section 2: Diagnostic Data & Yield Optimization

To effectively troubleshoot, you must let your side products guide your optimization. Below is a diagnostic matrix summarizing the quantitative data and analytical checkpoints for this reaction.

| Diagnostic Peak (LC-MS m/z) | Putative Identity | Primary Root Cause | Corrective Action | Expected Yield Boost |

| 161 ([M+H]⁺) | 3-Amino-5-phenylisoxazole | Trace H₂O / Hydrolysis | Switch to anhydrous DMF; use molecular sieves. | +10-15% |

| 347 ([M+H]⁺) | Symmetric Urea Byproduct | Amine reacting with isocyanate | Utilize a blocked isocyanate (e.g., phenyl carbamate). | +25-40% |

| Variable (Often [M+H]⁺ + 2) | Ring-cleaved enamino ketones | N–O oxidative addition by metal | Lower temp to 25 °C; switch to Ni/Photoredox catalysis. | +30-50% |

| 187 ([M+H]⁺) | Unreacted Isocyanate | Catalyst poisoning | Switch to bulky, electron-rich ligands (e.g., dtbbpy). | +15-20% |

Section 3: Mechanistic Pathway Analysis

Understanding the competing pathways is critical. The diagram below maps the divergent fate of 3-isocyanato-5-phenylisoxazole in a catalytic cycle.

Reaction pathways and failure modes in isoxazole-isocyanate cross-coupling.

Section 4: Self-Validating Experimental Protocols

Protocol: Ni/Photoredox-Catalyzed Amidation of 3-Isocyanato-5-phenylisoxazole

Reagents Required:

-

3-Isocyanato-5-phenyl-1,2-oxazole (0.5 mmol)

-

Alkylsilicate coupling partner (0.75 mmol)

-

NiCl₂·glyme (5 mol%)

-

4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (5 mol%)

-

Ru(bpy)₃(PF₆)₂ (2 mol%)

-

Anhydrous DMF (5 mL)

Step-by-Step Methodology:

-

Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂·glyme, dtbbpy, the alkylsilicate, and Ru(bpy)₃(PF₆)₂.

-

Solvent Addition & Complexation: Add 4 mL of anhydrous DMF. Stir for 10 minutes until the solution turns a deep, homogeneous color (indicating the formation of the active Ni-dtbbpy complex).

-

Self-Validation Checkpoint 1: If the solution remains heterogeneous or turns pale green, your DMF is wet, and the Ni has hydrated. Abort and acquire fresh anhydrous solvent.

-

-

Isocyanate Introduction: Dissolve the 3-isocyanato-5-phenylisoxazole in 1 mL of anhydrous DMF and add it dropwise to the reaction vial.

-

Self-Validation Checkpoint 2 (IR Diagnostic): Before sealing the vial, take a 10 µL aliquot and analyze it via ATR-FTIR. You must observe a sharp, distinct peak at ~2260 cm⁻¹ (N=C=O stretch). If you see a broad band at ~3300 cm⁻¹ (N–H stretch), hydrolysis has already occurred.

-

-

Photochemical Irradiation: Seal the vial with a Teflon-lined septum, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs.

-

Reaction Execution: Stir vigorously at 25 °C for 12–16 hours. A fan must be used to ensure the ambient temperature does not exceed 30 °C, which risks initiating thermal N–O bond cleavage[2].

-

Workup: Quench the reaction with water, extract with EtOAc, and purify via flash chromatography.

Causality Note: The use of dtbbpy is not arbitrary. The bulky tert-butyl groups prevent the isoxazole nitrogen from coordinating to and poisoning the nickel center, while the photoredox cycle allows the cross-coupling to occur at a temperature where the N–O bond remains completely inert[4].

References

- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis Source: ResearchGate / Journal of Organic Chemistry URL

- Nickel/Photoredox-Catalyzed Amidation via Alkylsilicates and Isocyanates Source: ACS Catalysis URL

- Rhodium-Catalyzed Synthesis of Amides from Functionalized Blocked Isocyanates Source: ACS Catalysis URL

Sources

Purification techniques for degraded 3-Isocyanato-5-phenyl-1,2-oxazole batches

This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity issues with batches of 3-Isocyanato-5-phenyl-1,2-oxazole. Due to the high reactivity of the isocyanate functional group, this compound is susceptible to degradation, particularly during storage or in the presence of atmospheric moisture. This resource provides a structured, problem-oriented approach to identifying impurities and implementing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Isocyanato-5-phenyl-1,2-oxazole?

A1: The principal degradation route for 3-Isocyanato-5-phenyl-1,2-oxazole involves the isocyanate moiety, which is highly susceptible to nucleophilic attack. The most common reactant is water (moisture). The isocyanate group readily reacts with water to form an unstable carbamic acid, which subsequently decarboxylates to yield 3-amino-5-phenyl-1,2-oxazole.[1] This newly formed primary amine is nucleophilic and can rapidly react with another molecule of the parent isocyanate to form a stable, often insoluble, symmetrical urea byproduct: N,N'-bis(5-phenyl-1,2-oxazol-3-yl)urea.[1] At elevated temperatures, polymerization via the isocyanate group can also occur, leading to the formation of oligomeric or polymeric materials.[2][3]

dot

Caption: Primary degradation pathways of 3-Isocyanato-5-phenyl-1,2-oxazole.

Q2: What are the common impurities I should expect in a degraded batch?

A2: Based on the degradation pathways, the most common impurities are:

-

N,N'-bis(5-phenyl-1,2-oxazol-3-yl)urea : A high-molecular-weight, symmetrical urea that is typically a white or off-white solid with very low solubility in common organic solvents.

-

3-Amino-5-phenyl-1,2-oxazole : A more polar, soluble amine.

-

Polymeric materials : High-molecular-weight oligomers or polymers, which are often insoluble.

Q3: How should I properly store 3-Isocyanato-5-phenyl-1,2-oxazole to prevent degradation?

A3: Proper storage is critical. Isocyanates must be protected from moisture.[4][5] Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place away from heat and light. For long-term storage, refrigeration is recommended.

Q4: What initial analytical techniques should I use to assess the purity of my batch?

A4: A combination of techniques is ideal:

-

FTIR Spectroscopy : This is the most direct method. Look for the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹. The presence of a broad N-H stretch around 3300-3500 cm⁻¹ suggests the amine impurity, while a strong C=O (amide I) stretch around 1640 cm⁻¹ indicates the urea byproduct.

-

¹H NMR Spectroscopy : Can be used for quantification if suitable deuterated solvents are available and the impurities are soluble. The disappearance of the isocyanate's characteristic signals and the appearance of new aromatic and amine protons will indicate degradation.

-

Thin-Layer Chromatography (TLC) : Useful for visualizing soluble impurities like the amine, which will likely have a lower Rf value than the parent isocyanate due to its higher polarity. The urea impurity may not move from the baseline.

Troubleshooting and Purification Guides

This section is designed to address specific issues you may encounter with a degraded batch.

Problem 1: My batch contains insoluble white or off-white precipitates.

-

Probable Cause : This is almost certainly the N,N'-bis(5-phenyl-1,2-oxazol-3-yl)urea byproduct or polymeric material, which has very poor solubility.

-

Solution : Simple filtration under inert conditions. This should be the first step for any batch with solid particulates.

-

Preparation : Thoroughly oven-dry all glassware (a flask, Büchner funnel, and filter flask) and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

-

Dissolution : In a nitrogen-flushed glove bag or glovebox, dissolve the crude, degraded batch in a minimal amount of a dry, inert solvent (e.g., anhydrous dichloromethane or toluene). The desired isocyanate should dissolve, while the urea/polymer impurity will remain suspended.

-

Filtration : Assemble the filtration apparatus and flush with nitrogen. Filter the solution quickly.

-

Washing : Wash the collected solid on the filter paper with a small amount of the cold, dry solvent to recover any trapped product.

-

Collection : The filtrate, which now contains the isocyanate and any soluble impurities, should be collected in the dry, nitrogen-flushed receiving flask. Keep this solution under an inert atmosphere for the next purification step.

-

Verification : The collected filtrate should be clear. A small aliquot can be analyzed by FTIR to confirm the presence of the isocyanate peak and the significant reduction of the urea C=O peak.

Problem 2: After filtration, my product is still impure according to TLC and/or FTIR analysis.

-

Probable Cause : The filtrate still contains soluble impurities, most likely the more polar 3-amino-5-phenyl-1,2-oxazole.

-

Solution : At this stage, a more robust purification technique is required to separate compounds with different polarities and boiling points. The two primary methods are vacuum distillation and flash column chromatography.

| Purification Technique | Principle | Key Advantages | Key Disadvantages | Best For Removing |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Excellent for removing non-volatile (urea) and high-boiling impurities. Can handle larger scales. | Risk of thermal degradation if not performed correctly. Not effective for impurities with similar boiling points. | High-molecular-weight urea/polymers. |

| Flash Chromatography | Separation based on differential adsorption to a stationary phase. | Excellent for separating compounds with different polarities (isocyanate vs. amine). | Isocyanate may react with acidic silica gel. Requires careful solvent selection and handling. | Polar amine impurity. |

dot

Caption: Decision workflow for purification of degraded isocyanate batches.

Detailed Experimental Protocols

Protocol 2: High-Vacuum Distillation

-

Causality : Isocyanates can thermally decompose or polymerize.[2][3] Vacuum distillation lowers the boiling point, enabling purification at temperatures that minimize these side reactions.[6][7][8] This method is particularly effective for separating the desired monomeric isocyanate from high-boiling or non-volatile polymeric/urea impurities.

-

Step-by-Step Methodology :

-

Apparatus Setup : Assemble a short-path distillation apparatus. All glassware must be rigorously oven-dried and assembled while hot under a vacuum or cooled under a stream of dry nitrogen. Use high-vacuum grease for all joints.

-

Charge the Flask : Transfer the filtered crude product into the distillation flask. Add a new, dry magnetic stir bar.

-

Apply Vacuum : Slowly and carefully apply a high vacuum to the system (target pressure <1 mbar). A cold trap between the apparatus and the pump is essential to protect the pump.

-

Heating : Once the vacuum is stable, begin stirring and gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.

-

Fraction Collection : Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun. As the temperature stabilizes at the expected boiling point of the product under the applied vacuum, switch to a clean, dry receiving flask.

-

Completion : Stop the distillation when the majority of the product has distilled over and the temperature begins to rise again, or when the residue in the distillation flask begins to char. Do not distill to dryness.

-

Shutdown : Remove the heating mantle and allow the system to cool completely to room temperature before slowly venting with a dry, inert gas like nitrogen.

-

Verification : The distilled product should be a clear liquid or low-melting solid. Confirm purity via FTIR (sharp -NCO peak at ~2260 cm⁻¹, absence of -NH and urea C=O peaks) and ¹H NMR.

-

Protocol 3: Deactivated Silica Gel Flash Chromatography

-

Causality : Standard silica gel possesses acidic silanol groups on its surface, which can act as nucleophiles or catalysts for the degradation of the isocyanate.[9] To prevent this, the silica gel must be neutralized (deactivated) with a non-nucleophilic base, such as triethylamine. This allows for the separation of the less polar isocyanate from the more polar amine impurity without significant on-column degradation.

-

Step-by-Step Methodology :

-

Silica Deactivation : Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or toluene). Add triethylamine to constitute 1-2% of the total solvent volume. Stir the slurry for 15 minutes.

-

Column Packing : Pack a chromatography column with the deactivated silica slurry. Flush the column with several column volumes of the eluent (containing 1% triethylamine) to ensure it is fully equilibrated and neutralized.

-

Sample Loading : Dissolve the filtered crude product in a minimal amount of a dry, non-polar solvent (e.g., toluene). Load the sample carefully onto the top of the silica bed.

-

Elution : Begin elution with your solvent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine maintained throughout). Run the column "flash," meaning apply positive pressure with nitrogen or argon to increase the flow rate and minimize the compound's contact time with the silica.[9]

-

Fraction Collection : Collect fractions and monitor the elution of the product using TLC (staining with potassium permanganate can help visualize the spots).

-

Product Isolation : Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. Crucially, use a low water bath temperature to avoid thermal degradation.

-

Verification : Confirm purity via FTIR and ¹H NMR. The final product should be free of the amine impurity.

-

References

- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates.

- Google Patents. (n.d.). US20220380303A1 - Process for the distillation of isocyanates.

- Canada.ca. (2022, September 9). Isocyanates: Control measures guideline.

- Buss-SMS-Canzler. (n.d.). Isocyanate - Chemicals.

- Google Patents. (n.d.). US20060135810A1 - Method for the purification of isocyanates.

- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- BenchChem. (n.d.). Technical Support Center: Purification of Crude 1-Isocyanopentane.

- Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates.

- Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.

- Justia Patents. (2006, June 22). Method for the purification of isocyanates.

- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Vinyl Isocyanate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20060135810A1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. icheme.org [icheme.org]

- 6. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]

- 7. sms-vt.com [sms-vt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting 3-Isocyanato-5-phenyl-1,2-oxazole Reactions with Bulky Nucleophiles

Welcome to the Isoxazole Chemistry Support Center. Reacting 3-Isocyanato-5-phenyl-1,2-oxazole with sterically encumbered nucleophiles (e.g., tert-butylamine, 1-adamantanol, or highly substituted secondary amines) presents a notorious synthetic bottleneck. While the 5-phenylisoxazole moiety is electron-withdrawing—which theoretically increases the electrophilicity of the isocyanate carbon—severe steric hindrance at the transition state often overrides these electronic benefits.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you bypass these steric limitations and achieve high-yielding carbamate or urea formations.

Troubleshooting Guide: Diagnostic Matrix

When reactions fail, identifying the exact competing pathway is critical. Use this matrix to diagnose your specific failure mode based on quantitative analytical metrics.

| Observation / Symptom | Probable Chemical Cause | Quantitative Metric | Corrective Action |

| Low to zero conversion | Steric clash preventing the multimolecular transition state required for alcoholysis[1]. | <5% yield after 24h; IR: Strong N=C=O stretch at ~2260 cm⁻¹ persists. | Switch to Zr(acac)₄ or DMAP catalysis; increase temperature to 80°C. |